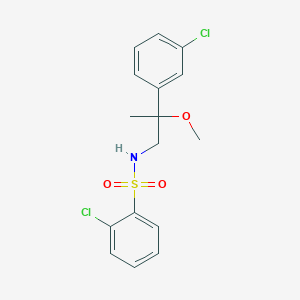

![molecular formula C17H15BrN4O3S B2967297 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1788676-72-1](/img/structure/B2967297.png)

2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

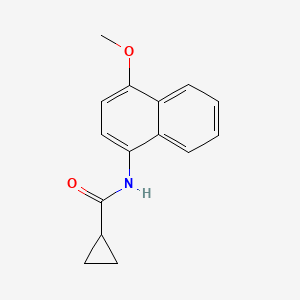

The compound “2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a bromobenzene, a furan ring, an imidazopyrazole ring, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromobenzene and furan rings are aromatic, contributing to the compound’s stability. The imidazopyrazole ring is a heterocyclic ring containing three nitrogen atoms, which could participate in various chemical reactions .Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the bromine atom on the benzene ring could be replaced via nucleophilic aromatic substitution. The sulfonamide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The bromine atom could make it denser than many other organic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Domino Reaction for Sulfonylated Derivatives : A three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines, ynals, and sodium benzenesulfinates, as described by Cui et al. (2018), provides an efficient strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, including those similar to the compound (Cui, Zhu, Li, & Cao, 2018).

Modification of Celecoxib Derivatives : As explored by Küçükgüzel et al. (2013), the synthesis of celecoxib derivatives involves reactions similar to those that might be used for the synthesis of the given compound. These methodologies are significant for creating molecules with potential medicinal applications (Küçükgüzel et al., 2013).

Synthesis of Pyrazolyl Derivatives : Bekhit et al. (2008) discuss the synthesis of pyrazolyl benzenesulfonamide derivatives, showcasing methods that could be relevant for synthesizing compounds similar to 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide (Bekhit et al., 2008).

Potential Biological and Pharmacological Activities

Antimicrobial and Antidiabetic Agents : Research by Faidallah, Khan, and Asiri (2011) on fluorinated pyrazoles and benzenesulfonylurea derivatives suggests that similar compounds, including those resembling the specified chemical, might have potential as antidiabetic and antimicrobial agents (Faidallah, Khan, & Asiri, 2011).

Herbicidal Activity : Eussen et al. (1990) describe N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as having herbicidal properties, indicating that structurally related compounds might possess similar activities (Eussen, Thus, Wellinga, & Stork, 1990).

Antiprotozoal Agents : The study by Ismail et al. (2004) on imidazo[1,2-a]pyridines shows that compounds structurally related to the specified chemical have the potential as antiprotozoal agents, indicating a possible application in treating protozoal infections (Ismail et al., 2004).

Carbonic Anhydrase Inhibitors : Gul et al. (2016) researched the carbonic anhydrase inhibitory effects of pyrazoline derivatives, suggesting that similar compounds might have applications in diseases where carbonic anhydrase modulation is beneficial (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Wirkmechanismus

Target of Action

Compounds containing imidazole, a similar structure, have been known to exhibit a broad range of biological activities .

Mode of Action

It’s worth noting that compounds with similar structures, such as those containing imidazole, have been known to interact with various biological targets .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways .

Result of Action

Compounds with similar structures have been known to exhibit a variety of biological activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O3S/c18-13-4-1-2-6-16(13)26(23,24)19-7-8-21-9-10-22-17(21)12-14(20-22)15-5-3-11-25-15/h1-6,9-12,19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGRBZNEDYALQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium [(2-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2967220.png)

![5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylic acid dimethyl ester](/img/structure/B2967222.png)

![4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2967226.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)

![rac-N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2967230.png)

![(E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2967231.png)

![N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2967232.png)